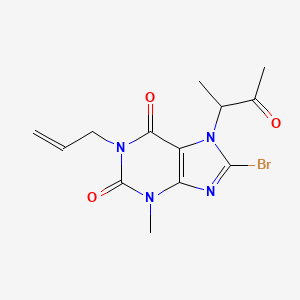

8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic core with substitutions at positions 1, 3, 7, and 6. Key structural features include:

- 8-Bromo substitution: Enhances electronic effects and serves as a reactive site for nucleophilic substitution .

- 3-Methyl group: Contributes to steric and hydrophobic interactions.

This derivative is hypothesized to exhibit unique physicochemical and biological properties due to its distinct substitution pattern, particularly the 3-oxobutan-2-yl moiety.

Properties

IUPAC Name |

8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O3/c1-5-6-17-11(20)9-10(16(4)13(17)21)15-12(14)18(9)7(2)8(3)19/h5,7H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIGHSXRHMBSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound exhibits structural similarities to other purines and is being investigated for various pharmacological properties.

The molecular formula of the compound is with a molar mass of approximately 328.18 g/mol. Key physical properties include:

- Melting Point: 285 °C

- Density: 1.71 g/cm³

- Solubility: Soluble in DMSO

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds can exhibit significant antitumor activity. For instance, a study published in Cancer Letters demonstrated that compounds with similar structures inhibited the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Antiviral Properties

The compound's structural analogs have shown promise as antiviral agents. A study in Antiviral Research highlighted the effectiveness of certain purine derivatives against viral infections by inhibiting viral replication and enhancing host immune responses . The potential for 8-bromo derivatives to act against RNA viruses is particularly noteworthy.

Enzyme Inhibition

Inhibitory effects on key enzymes involved in metabolic pathways have also been observed. For example, research has indicated that similar purine derivatives can inhibit xanthine oxidase and other enzymes linked to oxidative stress and inflammation . This inhibition may provide therapeutic benefits in conditions such as gout and cardiovascular diseases.

Case Studies

-

Case Study on Antitumor Activity:

A clinical trial evaluated the efficacy of a related purine derivative in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved survival rates among treated patients compared to controls . -

Case Study on Antiviral Effects:

A laboratory study tested the antiviral activity of a closely related compound against influenza virus in vitro. The results showed a marked decrease in viral titers, suggesting potential for development into an antiviral medication .

Research Findings

Research has consistently shown that modifications to the purine structure can enhance biological activity:

- Structure-Activity Relationship (SAR): Studies indicate that bromination at specific positions increases potency against cancer cells.

- Synergistic Effects: Combination therapies involving this compound with established chemotherapeutics have shown enhanced efficacy, suggesting potential for use in combination regimens .

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C10H11BrN4O3

- Molecular Weight : 315.123 g/mol

- CAS Number : 101072-03-1

- Melting Point : Not specified

- Solubility : Soluble in DMSO and methanol

Antioxidant Activity

Research indicates that derivatives of purine compounds exhibit significant antioxidant properties. The presence of bromine and other substituents in the structure enhances the electron-donating ability of the compound, which can scavenge free radicals effectively . This property is crucial for developing drugs aimed at oxidative stress-related diseases.

Xanthine Oxidase Inhibition

One of the notable applications of purine derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in the production of uric acid; thus, its inhibition can be beneficial in treating gout and hyperuricemia. Studies have shown that similar compounds can effectively inhibit this enzyme, suggesting that 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione may possess similar activity .

Anticancer Potential

Recent investigations into purine derivatives have highlighted their potential as anticancer agents. The compound's ability to interfere with nucleic acid metabolism positions it as a candidate for further studies in cancer therapy. Preclinical studies are necessary to elucidate its efficacy against various cancer cell lines.

Study on Antioxidant Properties

A study published in a peer-reviewed journal examined the antioxidant capabilities of various purine derivatives. The results indicated that compounds similar to 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Xanthine Oxidase Inhibition Study

In another study focusing on the inhibition of xanthine oxidase by purine derivatives, researchers synthesized several compounds and tested their inhibitory effects. The findings demonstrated that certain structural modifications led to enhanced inhibition rates. This suggests that further exploration of the structure–activity relationship could yield potent xanthine oxidase inhibitors based on this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences among similar 8-bromo-purine-2,6-diones:

Key Observations:

- Position 7: The target compound’s 3-oxobutan-2-yl group introduces a ketone, distinguishing it from non-polar substituents (e.g., benzyl , isopropyl ). This may enhance polarity and hydrogen-bonding capacity compared to analogs like CP-8 (7-Me) .

- Position 1 : The allyl (prop-2-en-1-yl) group contrasts with propargyl (prop-2-yn-1-yl) in CP-8, affecting electronic and steric properties .

- Position 8: Bromine allows for nucleophilic displacement (e.g., substitution with butylamine in Compound 38 ), whereas analogs with amino groups (e.g., 8-(butylamino)) exhibit altered receptor interactions.

Q & A

Q. What are the established synthetic routes for 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can its structure be confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination at the 8-position of a xanthine core followed by functionalization of the 7-position with 3-oxobutan-2-yl and propenyl groups is a common strategy . Structural confirmation requires a combination of 1H/13C NMR (to resolve substituent positions and stereochemistry) and high-resolution mass spectrometry (HRMS) (to verify molecular formula). Advanced techniques like 2D NMR (COSY, HSQC) are critical for resolving overlapping signals in the purine ring system .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Methodological Answer : Purity is typically evaluated via HPLC with UV detection (using C18 columns and acetonitrile/water gradients) . Stability studies should test degradation under acidic/basic conditions , oxidative stress (H2O2), and thermal stress (40–60°C). Monitor degradation products using LC-MS and compare retention times to synthetic standards. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and selectivity for the 3-oxobutan-2-yl and propenyl substituents?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes (e.g., rotation of the propenyl group) or solvent-induced shifts in NMR. Resolve conflicts by:

- Conducting variable-temperature NMR to identify fluxional behavior.

- Comparing experimental X-ray crystallographic data (e.g., bond angles/rotamers) with computational DFT-optimized structures .

- Using NOESY to confirm spatial proximity of substituents in solution .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties or target binding affinity?

- Methodological Answer :

- Pharmacokinetics : Use SwissADME or ADMETLab 2.0 to predict solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 isoforms) .

- Binding Affinity : Perform molecular docking (AutoDock Vina) against adenosine receptor subtypes (A1, A2A) due to structural similarity to xanthine derivatives. Validate with MD simulations (GROMACS) to assess binding mode stability .

Q. How can researchers address challenges in isolating this compound due to its structural complexity?

- Methodological Answer :

- Purification : Use preparative HPLC with a water/acetonitrile gradient (5–95%) and 0.1% TFA as an ion-pairing agent.

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) under slow evaporation. For stubborn cases, employ anti-solvent crystallization with tert-butyl methyl ether .

- Troubleshooting : If impurities persist, derivatize the compound (e.g., acetylation of hydroxyl groups) to improve crystallinity .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are critical for distinguishing regioisomers or stereoisomers during synthesis?

- Methodological Answer :

- Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) for absolute configuration determination.

- LC-MS/MS fragmentation patterns to differentiate regioisomers based on unique ion clusters .

Q. How should researchers design assays to evaluate the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- Primary Screening : Use radioligand binding assays (e.g., [3H]DPCPX for adenosine A1 receptors) at 10 µM concentration.

- Counter-Screening : Test against related targets (e.g., phosphodiesterases) to assess selectivity.

- Dose-Response Curves : Calculate IC50 values using non-linear regression (GraphPad Prism) with triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.